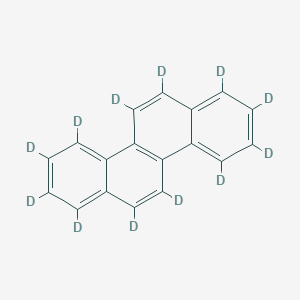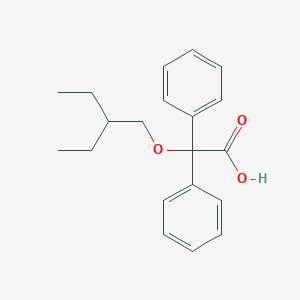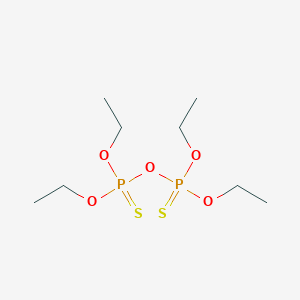
1,1,6-Trimethyl-1,2-dihydronaphthalene
Vue d'ensemble
Description
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is an aroma compound present in wine, particularly aged Rieslings . It is chemically classified as a 13C-norisoprenoid, as it has thirteen carbon atoms, and is derived from an isoprenoid by the loss of methylene groups . In wines, TDN is generally considered to contribute to a desirable aroma in low concentrations, but an undesirable aroma in higher concentrations .
Synthesis Analysis
TDN is synthesized and purified for sensory and physicochemical analyses . The synthesis of TDN has been optimized to facilitate its subsequent purification .Molecular Structure Analysis
The molecular structure of TDN is available as a 2D Mol file or as a computed 3D SD file . It can be viewed using Java or Javascript .Chemical Reactions Analysis
TDN is produced by acid hydrolysis of a heteroside isolated from Riesling grapes . The heteroside is retained on Amberlite XAD-2 resin, followed by preparative TLC and HPLC techniques . It is partially identified by NMR spectroscopic procedures .Physical And Chemical Properties Analysis
TDN has a density of 0.9±0.1 g/cm3, a boiling point of 242.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.2 mmHg at 25°C . Its enthalpy of vaporization is 46.0±0.8 kJ/mol, and it has a flash point of 94.8±13.1 °C . The index of refraction is 1.529, and the molar refractivity is 56.8±0.3 cm3 .Applications De Recherche Scientifique
Application in Wine Analysis
- Scientific Field : Food Chemistry, specifically Enology .
- Summary of the Application : TDN is an aroma compound present in wine, particularly aged Rieslings . It contributes to the “petrol” or “kerosene” notes in these wines .
- Methods of Application : High-performance countercurrent chromatography (HPCCC) was used for the target-guided isolation of precursors of TDN from Riesling wine . In separated HPCCC fractions of an Amberlite® XAD®-2 extract obtained from a German Riesling, TDN-generating fractions were identified by the acid-catalyzed hydrolysis of the progenitors .
- Results or Outcomes : The presence of multiple TDN-generating precursors in Riesling wine could be confirmed . From polar HPCCC fractions, 3,4-dihydroxy-7,8-dihydro-β-ionone 3- O -rutinoside and 3,4-dihydroxy-7,8-dihydro-β-ionone 3- O -β- d -glucopyranoside were isolated as major TDN-precursors .
Sensory Thresholds in Riesling Wine
- Scientific Field : Sensory Science .
- Summary of the Application : TDN is responsible for the kerosene/petrol notes in Riesling wines. The sensory thresholds for TDN were determined in young Riesling wine .
- Methods of Application : Sensory analysis was conducted to determine the detection, recognition, and rejection thresholds for TDN in Riesling wine .
- Results or Outcomes : Three sensory thresholds for TDN were determined: detection threshold (about 4 µg/L), recognition threshold (10–12 µg/L), and rejection threshold (71–82 µg/L). It was demonstrated that an elevated content of free SO2 in wine may have a certain masking effect on the TDN aroma perception .
Synthesis and Purification for Sensory and Physicochemical Analyses
- Scientific Field : Organic Chemistry .
- Summary of the Application : TDN is used for sensory and physicochemical analyses .
- Methods of Application : The paper describes the optimization of TDN synthesis in order to facilitate its subsequent purification .
- Results or Outcomes : An optimized method for synthesis and purification of TDN was described, which can be used for sensory and physicochemical analyses .
Deuterium-Labeled TDN Synthesis
- Scientific Field : Isotope Chemistry .
- Summary of the Application : Deuterium-labeled TDN can be synthesized for use in various scientific experiments .
- Methods of Application : The paper describes the synthesis of deuterium-labeled TDN .
- Results or Outcomes : The successful synthesis of deuterium-labeled TDN provides a new tool for scientific research .
Isolation of TDN Precursors
- Scientific Field : Food Chemistry .
- Summary of the Application : TDN precursors are isolated from Riesling wine for further analysis .
- Methods of Application : High-performance countercurrent chromatography (HPCCC) was used for the target-guided isolation of precursors of TDN from Riesling wine . TDN-generating fractions were identified by the acid-catalyzed hydrolysis of the progenitors .
- Results or Outcomes : The presence of multiple TDN-generating precursors in Riesling wine could be confirmed . Major TDN-precursors were isolated for structure elucidation by NMR spectroscopic studies .
Degradation Product of β-carotene and Lutein
- Scientific Field : Biochemistry .
- Summary of the Application : TDN is believed to be a degradation product of β-carotene and lutein .
- Methods of Application : This application involves the study of the degradation pathways of β-carotene and lutein .
- Results or Outcomes : The study provides insights into the biochemical processes that lead to the formation of TDN .
Orientations Futures
TDN is a significant compound in the wine industry, particularly in the production of aged Riesling wines . Its synthesis and purification methods have been optimized for sensory and physicochemical analyses , which could lead to further understanding and control of its presence in wines. Additionally, the occurrence of TDN in Riesling wine is dependent upon vineyard and winemaking conditions , suggesting that future research could focus on these factors to control the TDN levels in wines.
Propriétés
IUPAC Name |
1,1,6-trimethyl-2H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMCNDCAVLXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC=C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184443 | |
| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
241.00 to 242.00 °C. @ 760.00 mm Hg | |
| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,1,6-Trimethyl-1,2-dihydronaphthalene | |
CAS RN |
30364-38-6 | |
| Record name | 1,1,6-Trimethyl-1,2-dihydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-1,1,6-trimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIHYDRO-1,1,6-TRIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01HD1KNX99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



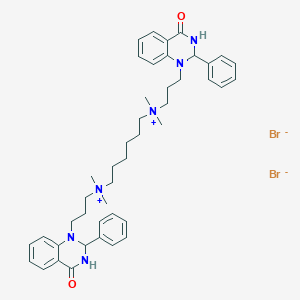
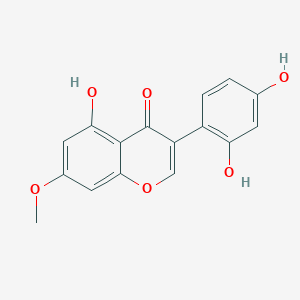
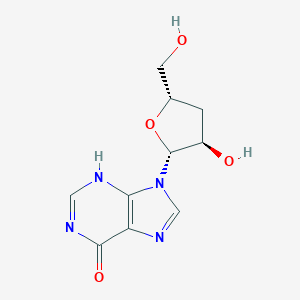

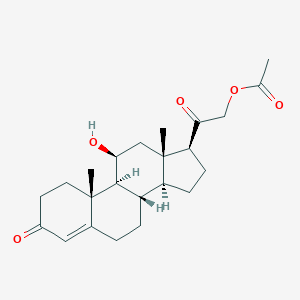

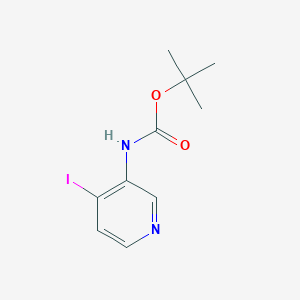
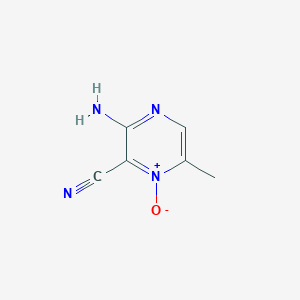
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)

